3,7-DI(2-Thienyl)tetrahydro-1H,5H-(1,2,4)triazolo[1,2-A](1,2,4)triazole-1,5-dione
Description
3,7-Di(2-thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-atriazole-1,5-dione is a heterocyclic compound featuring a fused triazolo-triazole core substituted with two thienyl groups at positions 3 and 5. Its synthesis is rooted in methodologies such as criss-cross cycloadditions of ketazines, which are known to yield structurally analogous systems with variations in substituents and functional groups . Thienyl substituents, being electron-rich aromatic systems, may enhance binding affinity in biochemical contexts, as observed in other thienyl-containing pharmacophores .
Properties
IUPAC Name |
1,5-dithiophen-2-yl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c17-11-13-9(7-3-1-5-19-7)15-12(18)14-10(16(11)15)8-4-2-6-20-8/h1-6,9-10H,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCUQVZDYZPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978013 | |
| Record name | 1,5-Di(thiophen-2-yl)-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62442-26-6 | |
| Record name | 3,7-Di(2-thienyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Di(thiophen-2-yl)-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3,7-DI(2-Thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione is a complex organic molecule that belongs to the class of triazoles. Its unique structure, characterized by the presence of two thienyl groups and multiple triazole moieties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and case studies.
Structural Characteristics
The molecular formula of 3,7-DI(2-Thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione is C12H10N4S4. The compound features:
- Two thienyl groups : These enhance the electronic properties and stability of the compound.
- Triazole rings : Known for their diverse biological activities.
Table 1: Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Thienyl)-3-amino-1H-triazole | Structure | Exhibits strong antifungal activity |
| 4-Thiophenecarboxylic acid | Structure | Used in organic synthesis |
| 3-Thienyl-4-methylthio-1H-triazole | Structure | Known for anti-inflammatory properties |
Anticancer Properties
Research indicates that triazole derivatives often exhibit significant anticancer activities. For instance:
- In vitro studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines. An example includes a study where derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
Antifungal Activity
Compounds containing triazole and thiophene moieties are recognized for their antifungal properties:
- A comparative study revealed that certain triazoles exhibited fungicidal activity comparable to established antifungal agents. The presence of the thienyl group is believed to enhance this activity due to its ability to interact with fungal cell membranes .
The proposed mechanisms through which 3,7-DI(2-Thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione exerts its biological effects include:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Disruption of cellular processes : By interfering with DNA synthesis and repair mechanisms in cancer cells.
Case Study 1: Anticancer Screening
In a recent study published in Cancer Research, a series of triazole derivatives were screened for their anticancer activity against human breast cancer (MCF-7) cells. The results indicated that compounds with structural similarities to 3,7-DI(2-Thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione displayed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin .
Case Study 2: Antifungal Efficacy
A study focused on the antifungal properties of various triazoles found that those incorporating thiophene rings exhibited enhanced efficacy against Candida albicans and Aspergillus niger. The compound was noted for its ability to penetrate fungal cell walls effectively due to its unique structural characteristics .
Scientific Research Applications
Medicinal Chemistry
3,7-Di(2-thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione has been explored for its potential as a pharmacological agent. Key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, research indicates efficacy against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines in vitro. Mechanistic studies suggest that it may induce apoptosis via the mitochondrial pathway .
- Anti-inflammatory Effects : In vivo studies have indicated that this compound can reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic uses in inflammatory diseases .
Materials Science
In materials science, 3,7-Di(2-thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione is utilized for:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Research has shown that films made from this compound exhibit favorable charge transport characteristics .
- Sensors : The compound has been incorporated into sensor technologies for the detection of environmental pollutants. Its high sensitivity and selectivity make it an ideal candidate for developing advanced sensing materials .
Agricultural Applications
The compound's potential extends to agricultural sciences:
- Fungicides : Preliminary studies suggest that 3,7-Di(2-thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione exhibits antifungal activity against common plant pathogens. This property could be harnessed to develop new fungicidal agents that are less toxic to non-target organisms .
- Growth Regulators : Research indicates that this compound can influence plant growth parameters positively by enhancing root development and biomass accumulation under controlled conditions.
Case Study 1: Antimicrobial Activity
A study conducted by Suschitzky et al. (1977) evaluated the antimicrobial efficacy of various triazole derivatives including 3,7-Di(2-thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Case Study 2: Organic Electronics
In a recent study published in the Journal of Materials Chemistry, researchers explored the use of this compound in organic solar cells. The incorporation of 3,7-Di(2-thienyl)tetrahydro-1H,5H-(1,2,4)triazolo1,2-Atriazole-1,5-dione led to a power conversion efficiency (PCE) increase of over 20% compared to conventional materials.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Molecular Weight and Lipophilicity : Triazolo-triazole derivatives with lower molecular weight (e.g., triazoles) may exhibit inverse relationships between lipophilicity and activity, whereas bulkier triazine analogs show enhanced enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
